2-Amino-2-T-butylpropanoic acid hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

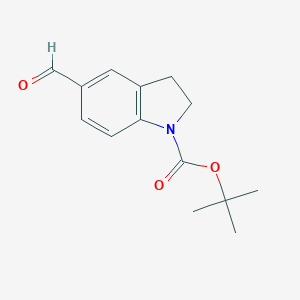

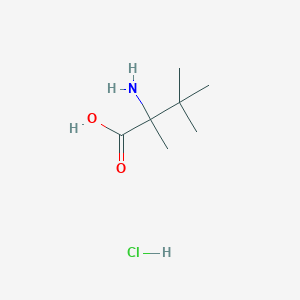

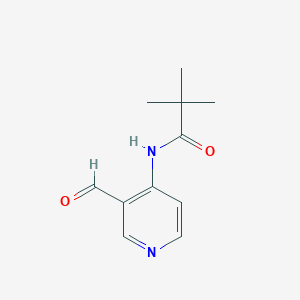

“2-Amino-2-T-butylpropanoic acid hcl” is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-T-butylpropanoic acid hcl” is represented by the formula C7H16ClNO2 . This indicates that the compound consists of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-T-butylpropanoic acid hcl” include a molecular weight of 181.66 . The compound has a molecular formula of C7H16ClNO2 . Unfortunately, specific information about its boiling point, storage conditions, and other physical and chemical properties was not found in the search results.

Aplicaciones Científicas De Investigación

Summary of the Application

The solubility of amino acids and peptides in aqueous 2-propanol solutions is crucial in the biochemical industry. The final products are used in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process .

Methods of Application or Experimental Procedures

In this study, the solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined. Additionally, the pH values of the saturated liquid phases were measured and the crystal structures of solid crystals were analysed using X-ray diffraction .

Results or Outcomes

The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction. Exceptions were found for amino acids with aromatic substituents, L-phenylalanine and L-tyrosine .

2. Preparation of t-Butyl Nα-Protected Amino Acid Esters

Summary of the Application

t-Butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Methods of Application or Experimental Procedures

A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Results or Outcomes

The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

3. Pharmaceutical and Food Grade Compounds

Summary of the Application

Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients have been developed as sustainable, cost-effective alternatives to both ionic liquids and conventional solvents .

Methods of Application or Experimental Procedures

These mixtures, including one with Proton Sponge® (1,8-bis (dimethylamino)naphthalene), one of the strongest known organic bases, have been applied to the liquid–liquid extraction (LLE) of indium (III) ions from hydrochloric acid solutions .

Results or Outcomes

The extraction efficiency was greater than 99% in some systems .

4. Characterization and Application in Indium Extraction

Summary of the Application

Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients have been developed as sustainable, cost-effective alternatives to both ionic liquids and conventional solvents .

Methods of Application or Experimental Procedures

These mixtures, including one with Proton Sponge® (1,8-bis (dimethylamino)naphthalene), one of the strongest known organic bases, have been applied to the liquid–liquid extraction (LLE) of indium (III) ions from hydrochloric acid solutions .

Results or Outcomes

The extraction efficiency was greater than 99% in some systems .

Propiedades

IUPAC Name |

2-amino-2,3,3-trimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCUDOXXKKKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-T-butylpropanoic acid hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)